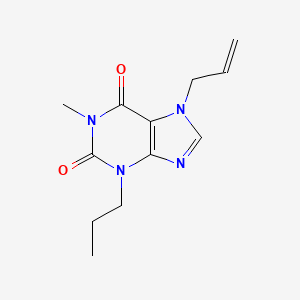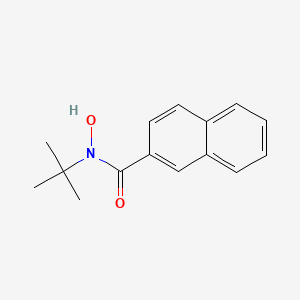![molecular formula C16H14O3S B14303948 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde CAS No. 114588-96-4](/img/structure/B14303948.png)
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a methanesulfonyl-substituted phenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonylphenylacetaldehyde.
Reaction with Sodium Carbonate: The aldehyde is reacted with sodium carbonate in the presence of sodium tungstate as a catalyst.
Oxidation: Hydrogen peroxide is added dropwise to the reaction mixture, leading to the formation of the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation
Comparison with Similar Compounds
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonyl-2-nitrophenylamine
- 4-Methanesulfonyl-2-nitrophenylamine
Comparison: 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
114588-96-4 |
|---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
4-[2-(4-methylsulfonylphenyl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3S/c1-20(18,19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h2-12H,1H3 |
InChI Key |
ZKBIPKKVVLJXEU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


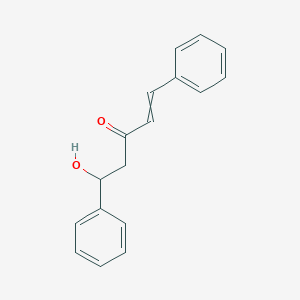
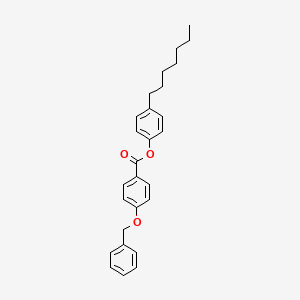
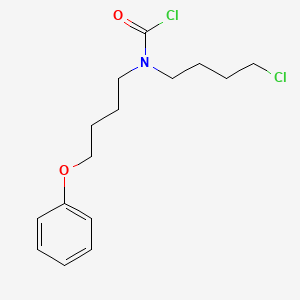
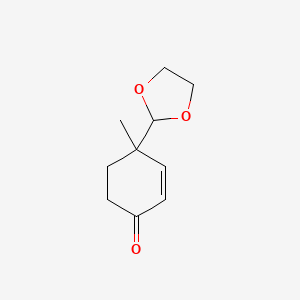
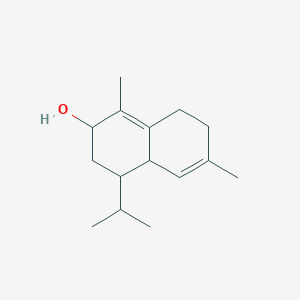


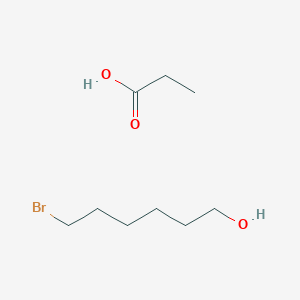
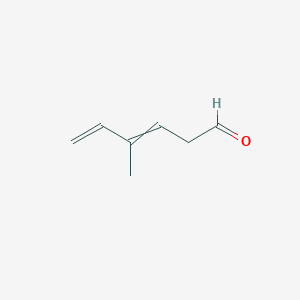
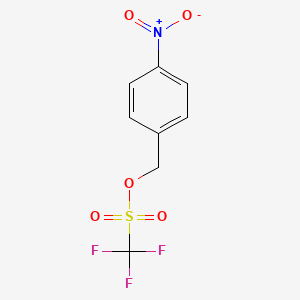
![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
